Structure-activity relationship (SAR) of pyrido[2,3-b][1,4]oxazine derivatives
Structure-activity relationship (SAR) of pyrido[2,3-b][1,4]oxazine derivatives
Topic: Structure-Activity Relationship (SAR) of Pyrido[2,3-b][1,4]oxazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The pyrido[2,3-b][1,4]oxazine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinguished by its ability to mimic the purine core of ATP while offering distinct solubility and metabolic stability profiles compared to its quinoline or quinoxaline congeners. This guide provides a comprehensive analysis of the Structure-Activity Relationship (SAR) of this moiety, focusing on its two primary therapeutic applications: Kinase Inhibition (Oncology) and Anti-virulence (Infectious Disease) .
Unlike the more common pyrido[2,3-d]pyrimidines, the [1,4]oxazine fusion introduces a non-aromatic or semi-aromatic ring that alters the vector of substituents, allowing for unique exploration of the ribose-binding pocket in kinases and pilus-assembly chaperones in bacteria.
Chemical Foundation & Synthesis Strategies[1]
The core structure consists of a pyridine ring fused to a [1,4]oxazine ring across the b-bond (carbons 2 and 3 of the pyridine). The presence of the oxygen atom at position 4 (relative to the fusion) and nitrogen at position 1 creates a specific electronic distribution that favors hydrogen bond acceptance at the pyridine nitrogen and donation at the oxazine amine (if unsubstituted).
Synthetic Pathways[1][2][3][4][5][6]
Robust synthesis is the prerequisite for SAR exploration. Two primary routes are dominant in the literature: the Condensation-Cyclization Route (for scaffold formation) and the Cross-Coupling Route (for library expansion).
Protocol A: De Novo Scaffold Synthesis
This method builds the oxazine ring onto a pre-functionalized pyridine.
-
Reagents:
-Haloesters (e.g., Ethyl bromoacetate) or -Haloketones. -
Conditions: Base-catalyzed (
or ) in polar aprotic solvents (DMF/DMA).
Protocol B: Late-Stage Functionalization
Used to introduce diversity at the C-6 or C-7 positions via palladium-catalyzed cross-coupling.
-
Precursor: Halogenated pyrido[2,3-b][1,4]oxazine (e.g., 6-bromo derivative).
-
Reaction: Suzuki-Miyaura coupling.
-
Catalyst:
or .
Synthesis Workflow Diagram
Caption: Stepwise synthesis from aminopyridine precursors to functionalized scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrido[2,3-b][1,4]oxazine derivatives is highly sensitive to substitution patterns. The SAR is best understood by dividing the scaffold into three interaction zones.
Zone 1: The Kinase Hinge Binder (Pyridine Nitrogen)
In kinase inhibitors (e.g., EGFR, PI3K), the
-
Optimization: The basicity of this nitrogen is critical. Electron-donating groups on the oxazine ring can enhance this interaction, while strong electron-withdrawing groups at C-6 may weaken it.
Zone 2: The Hydrophobic Tail (C-6/C-7 Position)
Substituents here extend into the hydrophobic pocket (gatekeeper region) or the solvent front.
-
EGFR Inhibition: Introduction of a 3,4-dimethoxyphenyl or indolyl group at C-6 significantly boosts potency against EGFR wild-type and T790M mutants.
-
Solubility: Solubilizing groups (e.g., morpholine, piperazine) are best tolerated at the para-position of the C-6 aryl ring.
Zone 3: The Oxazine Ring (Stereochemistry & Conformational Lock)
The oxazine ring restricts the rotation of the N-substituent, reducing the entropic penalty upon binding.
-
N-Alkylation (N-4): Methylation or ethylation here can drastically alter bioactivity. In antibacterial "pilicides," bulky groups at N-4 prevent pilus assembly, whereas in kinase inhibitors, a free NH or small alkyl group is often preferred to avoid steric clash with the ribose-binding pocket.
SAR Logic Map
Caption: Functional mapping of the scaffold regions to biological outcomes.
Therapeutic Case Studies
Oncology: EGFR-TK Inhibitors
Recent studies have highlighted pyrido[2,3-b][1,4]oxazines as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), specifically targeting the resistance-conferring T790M mutation in non-small cell lung cancer (NSCLC).[3]
Mechanism: The scaffold functions as an ATP-competitive inhibitor. The planar nature of the bicyclic system mimics adenine. Key Derivative (Compound 7f):
-
Structure: 6-(3,4-dimethoxyphenyl)-substituted pyrido[2,3-b][1,4]oxazine.
-
Performance:
values of 0.09 µM (HCC827 cells) and 0.89 µM (H1975 T790M mutant cells).[3] -
Selectivity: High selectivity for cancer cells over normal lung fibroblasts (BEAS-2B).
Data Summary Table: EGFR Inhibitor Potency
| Compound ID | C-6 Substituent | Cell Line (Target) | IC50 (µM) | Outcome |
| 7f | 3,4-Dimethoxyphenyl | HCC827 (Del19) | 0.09 | Lead Candidate |
| 7f | 3,4-Dimethoxyphenyl | H1975 (L858R/T790M) | 0.89 | Overcomes Resistance |
| 7g | 4-Fluorophenyl | HCC827 | 1.25 | Reduced Potency |
| Osimertinib | (Control) | HCC827 | 0.004 | Clinical Standard |
Infectious Disease: Anti-Virulence (Pilicides)
Unlike traditional antibiotics that kill bacteria (and drive resistance), pilicides based on the pyrido[2,3-b][1,4]oxazine core disarm bacteria by inhibiting the chaperone-usher pathway required for pilus assembly.
-
Target: Uropathogenic E. coli (UPEC).
-
SAR Insight: The C-2/C-3 carbonyl functionality (in oxazinone derivatives) mimics the C-terminal carboxylate of pilin subunits, blocking their recruitment by the chaperone.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended.
Protocol: Microwave-Assisted Suzuki Coupling
Use this for rapid library generation at the C-6 position.
-
Preparation: In a microwave vial, combine 6-bromo-pyrido[2,3-b][1,4]oxazine (1.0 eq), Aryl boronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add a mixture of 1,4-Dioxane/Water (4:1, degassed).
-
Catalyst: Add
(5 mol%). -
Reaction: Seal and irradiate at 100°C for 30 minutes (Max Power 150W).
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol: MTT Cell Viability Assay (EGFR Validation)
-
Seeding: Seed HCC827 or H1975 cells at
cells/well in 96-well plates. -
Treatment: After 24h, treat with graded concentrations of the derivative (0.01 - 100 µM) for 72h.
-
Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
References
-
Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. (Note: Comparative scaffold analysis for antibacterial context). Source: Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan) URL:[Link]
-
Bicyclic 2-pyridones targeting pilus biogenesis in uropathogenic E. coli. (Pilicides/Anti-virulence mechanism). Source: Tetrahedron Letters URL:[4][Link]
Sources
- 1. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine|CAS 1112193-37-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
